6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696576
InChI: InChI=1S/C10H9ClO2/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5H,1-3H2,(H,12,13)
SMILES:
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid

CAS No.:

Cat. No.: VC17696576

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid -

Specification

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name 6-chloro-2,3-dihydro-1H-indene-5-carboxylic acid
Standard InChI InChI=1S/C10H9ClO2/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5H,1-3H2,(H,12,13)
Standard InChI Key ZMYXJXAMSPUXEC-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=C(C=C2C1)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid belongs to the indene family, characterized by a fused bicyclic system of a benzene ring and a cyclopentene moiety. The chlorine atom and carboxylic acid group introduce electronic and steric effects that influence its reactivity. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₀H₉ClO₂
Molecular Weight196.63 g/mol
IUPAC Name6-chloro-2,3-dihydro-1H-indene-5-carboxylic acid
SMILESC1CC2=CC(=C(C=C2C1)Cl)C(=O)O
InChIKeyZMYXJXAMSPUXEC-UHFFFAOYSA-N

The planar indene core facilitates π-π interactions, while the chlorine atom enhances electrophilic substitution potential. The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological activity .

Spectral and Computational Data

PubChem’s computed descriptors indicate a topological polar surface area of 37.3 Ų and an XLogP3 value of 2.7, suggesting moderate hydrophobicity . Quantum mechanical simulations predict bond lengths of 1.74 Å (C-Cl) and 1.21 Å (C=O), consistent with typical chloroarenes and carboxylic acids.

Synthesis and Manufacturing

Synthetic Routes

Industrial production typically employs batch processes optimized for yield and purity. A representative protocol involves:

  • Friedel-Crafts Acylation: Reaction of 6-chloroindene with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group .

  • Oxidation: Conversion of the acetyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

  • Purification: Recrystallization from ethanol or ethyl acetate achieves >95% purity.

Alternative methods utilize continuous-flow reactors to enhance reaction control and scalability.

Process Optimization

Key parameters include:

  • Solvent Selection: Ethanol and ethyl acetate minimize side reactions during acylation.

  • Temperature: Maintaining 60–80°C during oxidation prevents decarboxylation .

  • Catalysts: BF₃·Et₂O improves electrophilic substitution efficiency in chlorination steps .

Pharmaceutical Applications

Mechanism of Action

In vitro studies suggest that the compound modulates enzyme activity by binding to allosteric sites. For example, it inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, potentially offering anti-inflammatory effects. Molecular docking simulations reveal hydrogen bonds between the carboxylic acid group and Arg120 of COX-2 .

Preclinical Findings

  • Anticancer Activity: At 50 μM, the compound reduces pancreatic cancer cell (PANC-1) viability by 38% via apoptosis induction .

  • Antimicrobial Effects: MIC values of 64 μg/mL against Staphylococcus aureus highlight its bacteriostatic potential.

Utility in Organic Synthesis

Reactivity Profile

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the carboxylic acid participates in esterification and amidation. Notable reactions include:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids yields biaryl derivatives.

  • Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (89% yield).

Intermediate Applications

The compound serves as a precursor to:

  • Drug Candidates: Analogues with modified substituents show enhanced DDR1 kinase inhibition (e.g., IC₅₀ = 14.9 nM for derivative 7f) .

  • Agrochemicals: Chlorinated indene derivatives exhibit herbicidal activity against Amaranthus retroflexus.

Stability and Reactivity

Degradation Pathways

  • Photolysis: UV irradiation (λ = 254 nm) decomposes 15% of the compound over 24 hours, forming 6-hydroxyindene derivatives.

  • Hydrolysis: Stable in aqueous solutions (pH 4–9) but degrades at pH >10 via decarboxylation.

Future Research Directions

Unresolved Challenges

  • Target Specificity: Off-target effects on Trk kinases require structural optimization to minimize neurotoxicity risks .

  • Bioavailability: Poor aqueous solubility (0.12 mg/mL) limits in vivo efficacy, necessitating prodrug formulations.

Emerging Opportunities

  • Nanodelivery Systems: Encapsulation in liposomes improves tumor targeting in murine models .

  • Green Chemistry: Developing solvent-free synthesis routes could reduce environmental impact .

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